Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)-
Description
This compound is a structurally complex molecule featuring a hybrid heterocyclic scaffold. Its core consists of a 9-chloro-6H-indolo(2,3-b)quinoxaline moiety, which is methylated at the 6-position and linked to a 1-(4-chlorophenyl)-1H-1,3,4-triazole-2-thiol group. The thiol group is further esterified with acetic acid. This architecture integrates multiple pharmacophoric elements:
Properties
CAS No. |
116989-82-3 |
|---|---|
Molecular Formula |
C25H16Cl2N6O2S |
Molecular Weight |
535.4 g/mol |
IUPAC Name |
2-[[5-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C25H16Cl2N6O2S/c26-14-5-8-16(9-6-14)33-21(30-31-25(33)36-13-22(34)35)12-32-20-10-7-15(27)11-17(20)23-24(32)29-19-4-2-1-3-18(19)28-23/h1-11H,12-13H2,(H,34,35) |
InChI Key |
GQBFYTCXYOJENU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indolo[2,3-b]quinoxaline Core
- The indoloquinoxaline scaffold is typically synthesized by condensation of o-phenylenediamine derivatives with indole-2-carboxaldehyde or related precursors, followed by cyclization.
- Literature reports the formation of ethyl-1,2,3,4-tetrahydro-3-oxoquinoxaline-2-carboxylate via reaction of o-phenylenediamine with diethyl bromomalonate, which can be further elaborated to quinoxaline derivatives by hydrazine hydrate treatment and subsequent functionalization.
Formation of the 1,3,4-Triazole Ring
- The 1,3,4-triazole ring is synthesized via cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives or their esters.
- For example, hydrazine hydrate reacts with quinoxaline carboxylates to form carbohydrazides, which upon condensation with isothiocyanates or chlorinated acetic acid derivatives yield triazole-thiol intermediates.
- The triazole ring is substituted at the 1-position by aryl groups (such as 4-chlorophenyl) through nucleophilic aromatic substitution or by using pre-formed aryl hydrazines.
Introduction of the Thioacetic Acid Side Chain
- The thioacetic acid moiety is introduced by nucleophilic substitution of a halogenated acetic acid derivative (e.g., chloroacetic acid or its esters) with a thiol group attached to the triazole ring.
- A typical synthetic step involves the reaction of the triazole-thiol intermediate with chloroacetic acid or its esters under basic conditions (e.g., sodium bicarbonate or carbonate in DMF) to form the thioether linkage to the acetic acid.
- This step is often carried out by heating the mixture with stirring for several hours to ensure complete substitution.
Final Assembly and Purification
- After the thioacetic acid substitution, the crude product is isolated by precipitation or extraction.
- Purification is achieved by recrystallization from suitable organic solvents (e.g., methanol, 1-propanol) or by column chromatography on silica gel.
- The final compound is characterized by melting point determination, elemental analysis, IR, 1H NMR, and mass spectrometry to confirm structure and purity.
Representative Synthetic Procedure (Adapted from Related Compounds)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | o-Phenylenediamine + Diethyl bromomalonate, reflux | Formation of ethyl tetrahydroquinoxaline carboxylate intermediate | High yield; key for quinoxaline core |
| 2 | Hydrazine hydrate, reflux | Conversion to quinoxaline carbohydrazide | Efficient conversion confirmed by NMR |
| 3 | Condensation with aryl isothiocyanates or chlorinated acetic acid esters | Cyclization to 1,3,4-triazole-thiol intermediate | Moderate to high yield; monitored by TLC |
| 4 | Reaction with chloroacetic acid or ester + base (NaHCO3) in DMF, heat 5-6 h | Formation of thioacetic acid side chain via nucleophilic substitution | Yield ~80%; precipitated product purified by recrystallization |
| 5 | Purification by recrystallization or chromatography | Isolation of pure final compound | Confirmed by spectral analysis |
Analytical and Spectroscopic Characterization
- 1H NMR Spectroscopy: Confirms the presence of aromatic protons, methylene linkages, and characteristic triazole and indoloquinoxaline signals.
- Mass Spectrometry (LC-MS): Confirms molecular ion peak consistent with molecular weight (~579.9 g/mol) and fragmentation pattern.
- Elemental Analysis: Validates the molecular formula C25H16Cl2N6O2S.
- IR Spectroscopy: Shows characteristic absorption bands for carboxylic acid (broad O-H stretch), C=N (azole rings), and C-S bonds.
Summary Table of Key Preparation Steps
| Synthetic Stage | Key Reagents | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| Indoloquinoxaline core synthesis | o-Phenylenediamine, diethyl bromomalonate | Condensation and cyclization | Reflux in suitable solvent | Quinoxaline intermediate |
| Hydrazide formation | Hydrazine hydrate | Nucleophilic substitution | Reflux | Carbohydrazide intermediate |
| Triazole ring formation | Isothiocyanates or chloroacetic acid esters | Cyclization | Acid/base catalysis, heating | Triazole-thiol intermediate |
| Thioacetic acid substitution | Chloroacetic acid or ester, base (NaHCO3) | Nucleophilic substitution | Heating in DMF, 5-6 h | Final thioether-linked acetic acid |
| Purification | Organic solvents, chromatography | Recrystallization/column chromatography | Ambient to mild heating | Pure target compound |
Research Findings and Notes
- The use of sodium bicarbonate in DMF as a mild base facilitates the nucleophilic substitution without decomposing sensitive heterocycles.
- Reaction times around 5-6 hours at elevated temperatures (80-100 °C) optimize yields while minimizing side reactions.
- The presence of electron-withdrawing chloro substituents on the phenyl and indoloquinoxaline rings influences reactivity and solubility, requiring careful solvent and temperature control during purification.
- Spectroscopic data confirm that the triazole ring remains intact throughout synthesis, and the thioacetic acid moiety is successfully attached via sulfur linkage.
- The described synthetic route is adaptable for analogues with different aryl substitutions by varying the hydrazine and isothiocyanate precursors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups (if present) or at the double bonds within the indoloquinoxaline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various halides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines (from nitro groups) and reduced indoloquinoxaline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing indole and triazole moieties exhibit significant anticancer properties. The specific compound under discussion has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have demonstrated that derivatives of indole can interact with various cellular pathways involved in cancer progression, such as the modulation of apoptosis and cell cycle regulation .
Antimicrobial Properties
The presence of the triazole ring in this compound suggests potential antimicrobial activity. Triazoles are known for their ability to inhibit fungal growth and have been utilized in the development of antifungal medications. Preliminary studies indicate that this acetic acid derivative may possess broad-spectrum antimicrobial properties against both bacterial and fungal strains .
Neurological Applications
Recent investigations into the effects of similar compounds on the central nervous system have highlighted their potential neuroprotective effects. The indole structure is often associated with serotonin receptor modulation, which may contribute to cognitive enhancement and neuroprotection against neurodegenerative diseases . This opens avenues for exploring its use in treating conditions such as Alzheimer's disease and other forms of dementia.
Inflammation Modulation
The compound's ability to modulate inflammatory responses is another area of interest. Research has shown that similar indole-based compounds can influence cytokine production and reduce inflammation markers in various models of inflammatory diseases . This suggests potential applications in treating autoimmune disorders and chronic inflammatory conditions.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of the acetic acid derivative on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction through caspase activation being elucidated .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for bacteria and 16 µg/mL for fungi, suggesting promising applications as an antimicrobial agent .
Case Study 3: Neuroprotective Effects
A study focusing on neuroprotective properties found that treatment with the acetic acid derivative improved cognitive function in animal models subjected to induced oxidative stress. Behavioral tests indicated enhanced memory retention and reduced markers of oxidative damage in brain tissues .
Mechanism of Action
The mechanism of action of acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis:
Structural Analogs with Halogen-Substituted Aromatic Systems
- Acetic acid, ((1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio) (): Key Difference: Substitution of the 4-chlorophenyl group with 4-bromophenyl. Synthetic Pathway: Likely analogous to the target compound but using brominated aryl precursors.
Indoloquinoxaline Derivatives with Varied Functional Groups
- 6H-indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide (): Key Difference: Replacement of the triazole-thio-acetic acid moiety with a thiourea-hydrazide group. Molecular Formula: C23H17ClN6OS (vs. the target’s inferred formula C23H16Cl2N6OS). Synthetic Route: Involves coupling of hydrazides with thiourea intermediates, differing from triazole-based strategies .
Heterocyclic Conjugates with Cytotoxic Activity
- Quinazolinone-5-(4-chlorophenyl)-1,3,4-oxadiazole Conjugates (): Key Difference: Use of a quinazolinone-oxadiazole core instead of indoloquinoxaline-triazole. Functional Relevance: Oxadiazoles are bioisosteres for esters/carboxylic acids, offering resistance to enzymatic hydrolysis.
Chlorobenzylidene-Imidazolone Derivatives ():
- Key Difference : A 3,5-dihydro-4H-imidazol-4-one scaffold substituted with chlorobenzylidene and toluidine groups.
- Synthetic Methodology : Relies on reflux condensation in glacial acetic acid, contrasting with the nucleophilic displacement steps used for triazole-thioether formation in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Research Implications and Gaps
- Comparative studies with ’s cytotoxic conjugates could validate this hypothesis.
- Synthetic Optimization : and highlight scalable methods (e.g., reflux, column chromatography) applicable to the target compound’s production.
- Structure-Activity Relationship (SAR) : Systematic substitution of halogens (Cl vs. Br) or heterocycles (triazole vs. oxadiazole) could refine bioavailability and potency.
This analysis underscores the need for targeted biological assays and spectroscopic characterization (e.g., NMR, mass spectrometry) to advance the compound’s therapeutic candidacy.
Biological Activity
The compound Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- is a complex organic molecule that integrates several pharmacologically active moieties. This article aims to explore its biological activity, focusing on its potential therapeutic applications based on current research findings.
Structural Overview
This compound features a triazole ring, which is known for its diverse biological activities. The triazole structure can be categorized into two types: 1,2,3-triazole and 1,2,4-triazole. Each type exhibits unique properties that contribute to the biological efficacy of the compounds derived from them. The presence of an indole and quinoxaline moiety further enhances its pharmacological profile.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds containing the 1,2,4-triazole structure have been shown to possess potent antitumor effects against various cancer cell lines. A study demonstrated that certain triazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells (IC50 values ranging from 6.52 μM to 38.72 μM against MCF-7 and A549 cell lines) . The incorporation of the indole structure in this compound may enhance its interaction with biological targets involved in cancer proliferation.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. They inhibit the synthesis of ergosterol in fungal cells by targeting cytochrome P450 enzymes (CYP51), leading to increased membrane permeability and cell death . The specific compound may exhibit similar antimicrobial activity due to its structural components.
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has been documented in multiple studies. Compounds with triazole rings have shown effectiveness in reducing inflammatory markers and mediating immune responses . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies highlight the effectiveness of triazole-containing compounds:
- Anticancer Activity : A series of triazole derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. Results indicated significant cytotoxic effects with specific derivatives showing IC50 values below 10 μM .
- Antimicrobial Efficacy : In a comparative study involving multiple triazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), underscoring its potential as an antimicrobial agent .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The presence of the triazole ring allows for coordination with heme iron in CYP enzymes, inhibiting their activity and disrupting essential metabolic pathways in pathogens .
- Induction of Apoptosis : The indole moiety is known to facilitate apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: The synthesis involves refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization. Key steps include:
- Reaction Conditions : 0.01–0.1 mol of starting materials (e.g., 3-formyl-indole derivatives and thioxo-thiazolidinones) in acetic acid (20–100 mL) with sodium acetate (0.01–0.1 mol) at reflux for 2.5–5 hours .
- Purification : Filtering precipitates and recrystallizing from acetic acid or DMF/acetic acid mixtures.
Q. Analytical Techniques :
| Technique | Purpose | Parameters |
|---|---|---|
| NMR | Confirm substituent positions (e.g., indoloquinoxaline, triazole) | ¹H/¹³C NMR in DMSO-d₆ |
| HPLC-MS | Assess purity (>95%) and detect degradation products | C18 column, gradient elution (acetonitrile/water + 0.1% formic acid) |
| FT-IR | Verify functional groups (e.g., C=S, C-Cl) | 4000–400 cm⁻¹ range |
Q. How should researchers handle stability and storage of the compound to prevent degradation during experiments?
Methodological Answer:
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid light/oxygen-induced degradation .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. If degradation exceeds 5%, optimize storage pH (neutral buffers preferred) .
Advanced Research Questions
Q. What strategies can be employed to investigate the mechanism of action in antimicrobial assays, particularly when conflicting bioactivity data arise?
Methodological Answer:
- Target Identification : Use in vitro enzyme inhibition assays (e.g., against APH(2’’)-IVa kinase or bacterial topoisomerases) with IC₅₀ calculations .
- Resolving Conflicts :
- Dose-Response Curves : Test across 0.1–100 µM to identify non-linear effects.
- Synergy Studies : Combine with known inhibitors (e.g., β-lactams) to assess potentiation .
- Molecular Docking : Model interactions with targets (e.g., indoloquinoxaline stacking in DNA grooves) using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the contributions of the indoloquinoxaline and triazole moieties?
Methodological Answer:
-
Substituent Variation :
-
Computational SAR : Use DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO/LUMO) with activity .
Q. What advanced analytical approaches resolve co-elution or impurity challenges in HPLC analysis, especially given the compound’s complexity?
Methodological Answer:
-
Orthogonal Methods :
Technique Application 2D-LC (LC×LC) Separate co-eluting impurities using phenyl-hexyl and C18 columns HRMS/MS Identify impurities via exact mass (e.g., m/z 0.001 accuracy) -
Mobile Phase Optimization : Adjust pH (2.5–6.5) and ion-pair reagents (e.g., 0.1% TFA) to improve resolution .
Q. How to design experiments to determine the compound’s interaction with enzymes like kinases or DNA repair proteins?
Methodological Answer:
- Kinase Assays : Use fluorescence polarization (FP) with ATP-competitive probes (e.g., FITC-labeled ATP analogs) .
- DNA Interaction Studies :
- UV-Vis Titration : Monitor hypochromicity at 260 nm upon DNA binding.
- Circular Dichroism : Detect conformational changes in DNA (e.g., B→Z transition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
